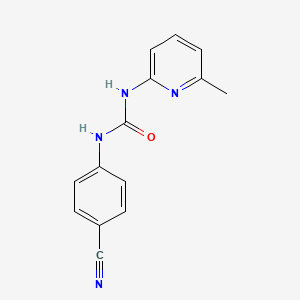
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea
描述
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as CPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPMP is a potent inhibitor of several enzymes and has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C and cyclin-dependent kinases. This compound has also been investigated for its potential as an anticancer agent, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea exerts its effects by inhibiting the activity of various enzymes. For example, it has been shown to inhibit the activity of protein kinase C by binding to its catalytic domain. This inhibition leads to a decrease in the phosphorylation of various proteins, which can have downstream effects on cellular signaling pathways. This compound has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective effects, as it can inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes, which makes it a useful tool for studying cellular signaling pathways. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, there are also some limitations to the use of this compound in lab experiments. For example, it may not be suitable for use in certain cell types or experimental systems, and its effects may be influenced by other factors such as pH or temperature.
未来方向
There are several future directions for research on N-(4-cyanophenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is its potential as an anticancer agent, as it has been shown to have promising effects in preclinical studies. Additionally, this compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, and further research in this area is warranted. Finally, there may be potential for the development of new inhibitors based on the structure of this compound, which could have even greater potency and specificity for their target enzymes.
属性
IUPAC Name |
1-(4-cyanophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-3-2-4-13(16-10)18-14(19)17-12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKODVSVEXUYNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(2,4-dimethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B4428044.png)
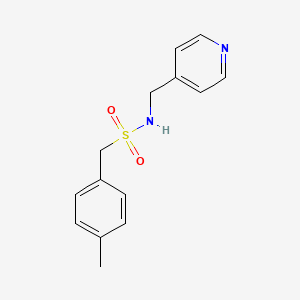
![1-[(4-bromobenzyl)sulfonyl]piperidine](/img/structure/B4428051.png)
![N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4428054.png)

![ethyl (8-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B4428085.png)
![1-(cyclohexyloxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4428091.png)
![8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4428094.png)
![N'-ethyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4428098.png)
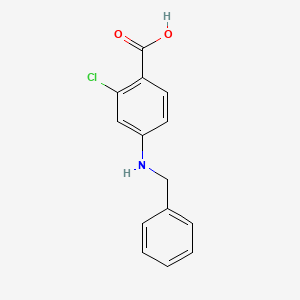
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4428119.png)
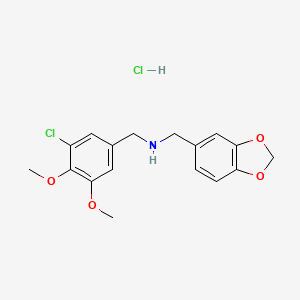
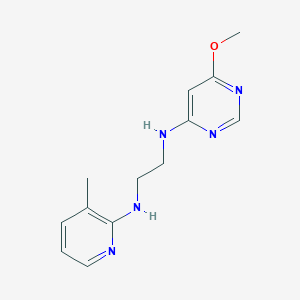
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4428138.png)